molecular formula C15H16N2O2 B1406861 (1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate CAS No. 1242440-98-7

(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate

Cat. No.: B1406861
CAS No.: 1242440-98-7
M. Wt: 256.3 g/mol
InChI Key: SNWOQIWYHRRUOF-UHFFFAOYSA-N
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Description

(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate is a complex organic compound characterized by its unique cyclopropane ring structure and the presence of an imidazole group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with a halogenated precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives (e.g., alcohols)

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its imidazole group is known to interact with various enzymes and receptors, making it a candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and modulating biological pathways. The cyclopropane ring may also contribute to the compound’s stability and reactivity, enhancing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate: A stereoisomer with different spatial arrangement, potentially leading to different biological activities.

    (1S,2S)-methyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate: A similar compound with a methyl ester group instead of an ethyl ester, which may affect its solubility and reactivity.

Uniqueness

(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and an imidazole group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-[4-(1H-imidazol-5-yl)phenyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-15(18)13-7-12(13)10-3-5-11(6-4-10)14-8-16-9-17-14/h3-6,8-9,12-13H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWOQIWYHRRUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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